molecular formula C13H17FO2 B7808226 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone

1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone

Cat. No.: B7808226
M. Wt: 224.27 g/mol
InChI Key: SIBHWYQDKLOSCR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-hydroxyacetophenone and isopentyl bromide.

    Etherification Reaction: The hydroxyl group of 3-fluoro-4-hydroxyacetophenone is etherified using isopentyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone depends on its application:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors in the body, modulating their activity. The fluoro group can enhance binding affinity and selectivity towards biological targets.

    In Materials Science: The compound’s electronic properties, influenced by the fluoro and isopentyloxy groups, make it suitable for use in electronic devices.

Comparison with Similar Compounds

    1-(3-Fluoro-4-(methoxy)phenyl)ethanone: Similar structure but with a methoxy group instead of an isopentyloxy group.

    1-(3-Fluoro-4-(ethoxy)phenyl)ethanone: Contains an ethoxy group, leading to different physical and chemical properties.

Uniqueness: 1-(3-Fluoro-4-(isopentyloxy)phenyl)ethanone is unique due to the presence of the isopentyloxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[3-fluoro-4-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO2/c1-9(2)6-7-16-13-5-4-11(10(3)15)8-12(13)14/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBHWYQDKLOSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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